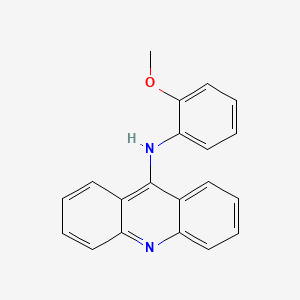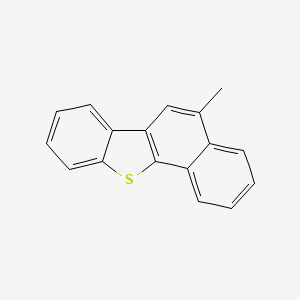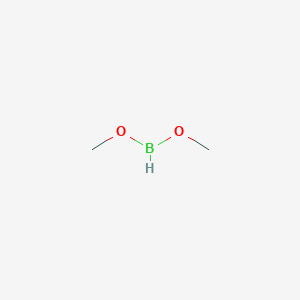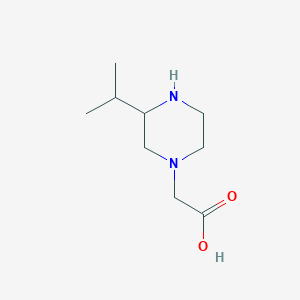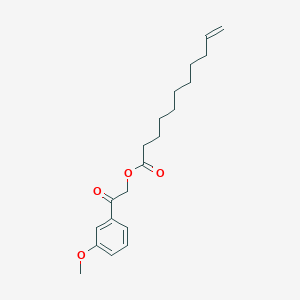
2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and an undec-10-enoate chain. Phenolic esters are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate typically involves the esterification of 3-methoxyphenylacetic acid with undec-10-enoic acid. The reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, resulting in higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and amines (NH₃, RNH₂) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavorings due to its aromatic properties
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate involves its interaction with cellular targets, such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial and anti-inflammatory effects are mediated through the modulation of signaling pathways and inhibition of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
- 2-(3-Methoxyphenyl)-2-oxoethyl acetate
- 2-(3-Methoxyphenyl)-2-oxoethyl butyrate
- 2-(3-Methoxyphenyl)-2-oxoethyl hexanoate
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate is unique due to its longer undec-10-enoate chain, which imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity. This makes it more effective in certain applications compared to its shorter-chain analogs .
特性
CAS番号 |
923294-64-8 |
|---|---|
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-2-oxoethyl] undec-10-enoate |
InChI |
InChI=1S/C20H28O4/c1-3-4-5-6-7-8-9-10-14-20(22)24-16-19(21)17-12-11-13-18(15-17)23-2/h3,11-13,15H,1,4-10,14,16H2,2H3 |
InChIキー |
KGVLGSYQDGSBDH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
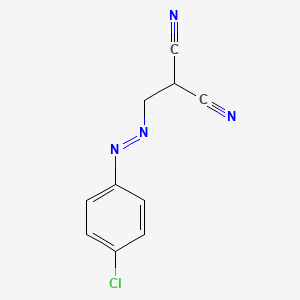
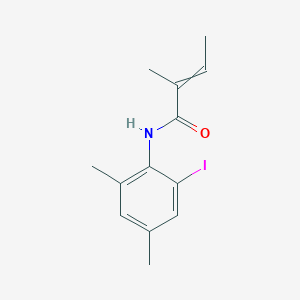
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
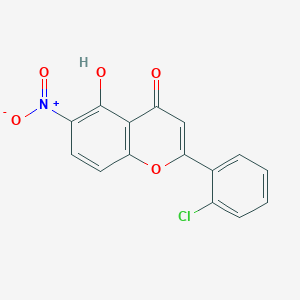
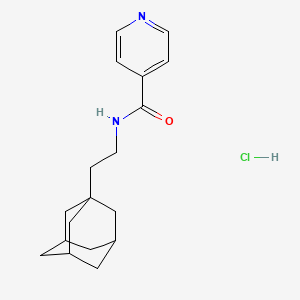
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
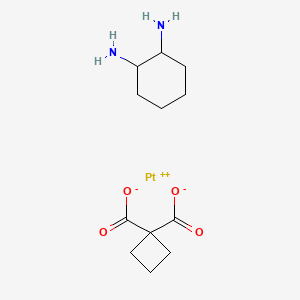
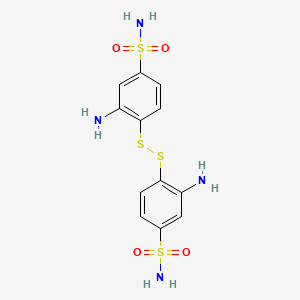
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
